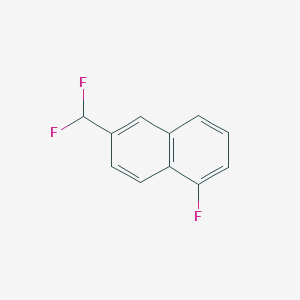

2-(Difluoromethyl)-5-fluoronaphthalene

Description

2-(Difluoromethyl)-5-fluoronaphthalene is a fluorinated aromatic compound that has garnered significant interest in the field of organic chemistry. The presence of both difluoromethyl and fluorine substituents on the naphthalene ring imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula |

C11H7F3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

6-(difluoromethyl)-1-fluoronaphthalene |

InChI |

InChI=1S/C11H7F3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,11H |

InChI Key |

YBRMQFFTXLJYRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-5-fluoronaphthalene may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-fluoronaphthalene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the difluoromethyl or fluorine groups can be replaced by other functional groups.

Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various metal catalysts. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalene derivatives, while cross-coupling reactions can produce complex aromatic compounds with extended conjugation .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-(Difluoromethyl)-5-fluoronaphthalene serves as a versatile building block in organic synthesis, particularly for creating more complex fluorinated compounds. Its unique substituents enhance the stability and reactivity of synthesized materials.

- Reactions : The compound can undergo various reactions, including:

- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur, allowing for the introduction of different functional groups.

- Oxidation and Reduction : The aromatic ring can be oxidized to produce naphthoquinones or reduced to yield methyl-substituted derivatives.

Biology

- Pharmaceutical Development : The compound's fluorinated nature makes it an attractive candidate for drug discovery. Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them suitable for pharmaceutical applications.

- Biological Activity : Studies have shown that this compound can interact with enzymes and receptors, potentially serving as an enzyme inhibitor or receptor modulator. These interactions are primarily influenced by hydrogen bonding and hydrophobic effects arising from the difluoromethyl group .

Medicine

- Drug Discovery : Ongoing research focuses on the compound's potential as a pharmaceutical intermediate. Its unique electronic properties may enhance binding affinities towards biological targets, making it a candidate for developing new therapeutic agents.

- Case Study Example : In one study, fluorinated compounds similar to this compound were evaluated for their ability to inhibit glycolytic enzymes, demonstrating significant biological activity against cancer cell lines .

Industry

- Specialty Chemicals : The compound is utilized in producing specialty chemicals with enhanced properties such as increased stability and reactivity. Its applications extend to materials science, where it is used in creating advanced materials and coatings.

- Material Science : The unique properties of fluorinated compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials due to their exceptional optical characteristics .

Data Table of Applications

| Application Area | Specific Use | Notable Properties |

|---|---|---|

| Chemistry | Building block for complex synthesis | Enhanced stability and reactivity |

| Biology | Drug discovery | Improved metabolic stability |

| Medicine | Pharmaceutical intermediate | Potential enzyme inhibitor |

| Industry | Specialty chemicals production | Unique electronic properties |

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-fluoronaphthalene involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of their activity . The difluoromethyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

2-(Trifluoromethyl)-5-fluoronaphthalene: Similar to 2-(Difluoromethyl)-5-fluoronaphthalene, this compound contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological properties.

2-(Difluoromethyl)-6-fluoronaphthalene: This compound has the same functional groups but in different positions on the naphthalene ring, leading to variations in its chemical behavior and applications.

Uniqueness

This compound is unique due to the specific positioning of the difluoromethyl and fluorine groups on the naphthalene ring. This arrangement imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with other molecules .

Biological Activity

2-(Difluoromethyl)-5-fluoronaphthalene is a fluorinated organic compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of a naphthalene ring substituted with difluoromethyl and fluorine groups. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Synthesis

The synthesis of this compound typically involves the introduction of difluoromethyl groups into the naphthalene structure through electrophilic aromatic substitution or other synthetic methodologies. The specific conditions for synthesis can significantly affect the yield and purity of the final product.

Research indicates that fluorinated compounds can exhibit various biological activities, including antimicrobial, anti-cancer, and enzyme inhibition properties. The mechanisms often involve interaction with biological macromolecules such as proteins and nucleic acids, leading to alterations in cellular functions.

Anticancer Activity

One notable area of research is the anticancer potential of this compound. Studies have shown that fluorinated compounds can inhibit tumor growth by interfering with DNA replication or by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of various fluorinated naphthalene derivatives on human cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. This suggests its potential as a lead compound for further development in cancer therapy.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound was found to significantly inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation. This inhibition could be linked to its structural features that allow it to fit into the active sites of these enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.